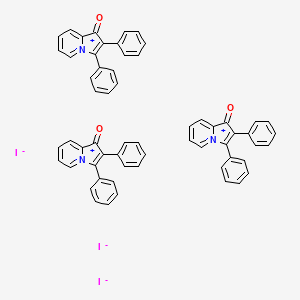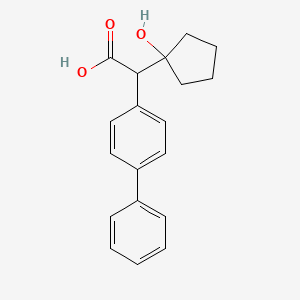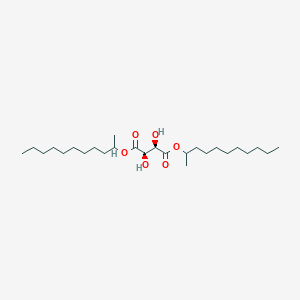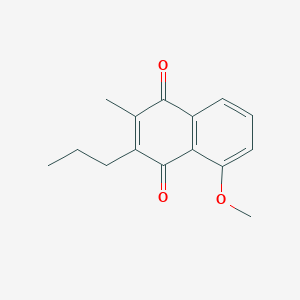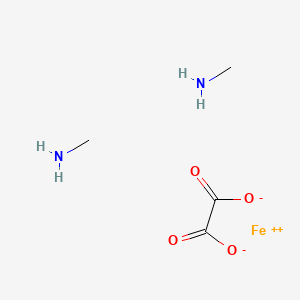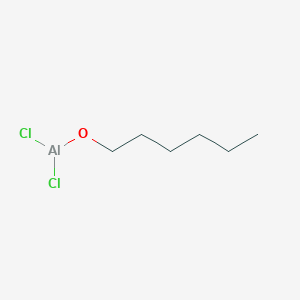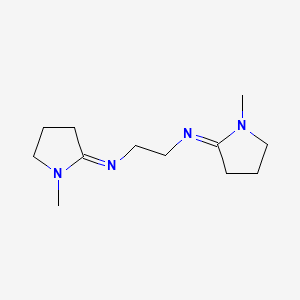
N,N'-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine is a chemical compound with a complex structure that includes two pyrrolidine rings attached to an ethanediamine backbone
Métodos De Preparación
The synthesis of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine typically involves the reaction of 1-methyl-2-pyrrolidinone with ethanediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Aplicaciones Científicas De Investigación
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its biological activities are thought to be mediated through its ability to interact with cellular components and disrupt normal cellular functions.
Comparación Con Compuestos Similares
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine can be compared with other similar compounds such as:
N,N’-Bis(2-pyrrolidinylidene)-1,2-ethanediamine: This compound has a similar structure but lacks the methyl group on the pyrrolidine rings, leading to different chemical properties and reactivity.
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,3-propanediamine: This compound has a longer carbon chain in the backbone, which can affect its flexibility and binding properties.
Propiedades
Número CAS |
84859-11-0 |
|---|---|
Fórmula molecular |
C12H22N4 |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
1-methyl-N-[2-[(1-methylpyrrolidin-2-ylidene)amino]ethyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C12H22N4/c1-15-9-3-5-11(15)13-7-8-14-12-6-4-10-16(12)2/h3-10H2,1-2H3 |
Clave InChI |
GPUATYRBUQJDLG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1=NCCN=C2CCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
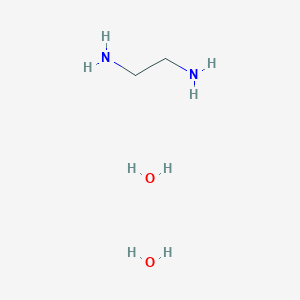
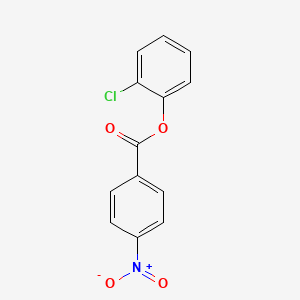
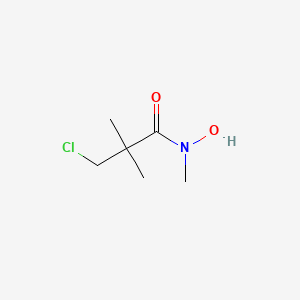
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
